Cas no 5805-76-5 (1-ethyl-2-methylbenzimidazole)
1-ethyl-2-methylbenzimidazole structure
Product Name:1-ethyl-2-methylbenzimidazole
Numero CAS:5805-76-5
MF:C10H12N2
MW:160.215682029724
CID:46191
PubChem ID:22054
Update Time:2025-04-18
1-ethyl-2-methylbenzimidazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-ethyl-2-methylbenzimidazole
- N-Ethyl-2-methylbenzimidazole
- 1-ethyl-2-methyl-1H-Benzimidazole
- 1-ethyl-2-methyl-1H-benzo[d]imidazole
- 1-ethyl-2-methyl-benzimidazol
- 1-ethyl-2-methyl-benzimidazole
- 1-ethyl-2-metylbenzimidazole
- 1H-Benzimidazole,1-ethyl-2-methyl-(9CI)
- 2-methyl-1-ethylbenzimidazole
- 1H-Benzimidazole, 1-ethyl-2-methyl-
- AMY37177
- NSC93793
- DTXSID9064009
- 1-Ethyl-2-methyl-1H-benzimidazole #
- FT-0656837
- InChI=1/C10H12N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h4-7H,3H2,1-2H3
- NKW4V930AO
- EINECS 227-362-4
- NSC 93793
- MFCD00044560
- NS00033846
- WLN: T56 BN DNJ B2 C1
- 5805-76-5
- UNII-NKW4V930AO
- NSC-93793
- 5-23-06-00326 (Beilstein Handbook Reference)
- A831716
- 1-ethyl-2-methyl-1H-1,3-benzodiazole
- AKOS002170028
- IPNPFISPYWNXBR-UHFFFAOYSA-
- SCHEMBL1104819
- BRN 0127380
- BENZIMIDAZOLE, 1-ETHYL-2-METHYL-
- DB-072411
- DTXCID7042302
-
- MDL: MFCD00044560
- Inchi: 1S/C10H12N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h4-7H,3H2,1-2H3
- Chiave InChI: IPNPFISPYWNXBR-UHFFFAOYSA-N
- Sorrisi: N1(C(C)=NC2C=CC=CC1=2)CC
Proprietà calcolate
- Massa esatta: 160.10000
- Massa monoisotopica: 160.100048
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 158
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.1
- Superficie polare topologica: 17.8
Proprietà sperimentali
- Densità: 1.0730
- Punto di fusione: 51°C
- Punto di ebollizione: 276.13°C (rough estimate)
- Punto di infiammabilità: 135.7°C
- Indice di rifrazione: 1.6392 (estimate)
- PSA: 17.82000
- LogP: 2.36460
1-ethyl-2-methylbenzimidazole Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
5805-76-5 (1-ethyl-2-methylbenzimidazole) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso